molecular formula C20H26FN3O3 B11354432 N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11354432
M. Wt: 375.4 g/mol
InChI Key: PMVTWEBKNRAEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine ring using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyrrolidine ring may contribute to the overall conformation and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide stands out due to its combination of an indole moiety with a fluorine atom and a pyrrolidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H26FN3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26FN3O3/c1-2-27-9-3-7-22-20(26)15-10-19(25)24(13-15)8-6-14-12-23-18-5-4-16(21)11-17(14)18/h4-5,11-12,15,23H,2-3,6-10,13H2,1H3,(H,22,26)

InChI Key

PMVTWEBKNRAEAI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.